5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide is an organic compound belonging to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group and a phenylpyrimidine moiety
Mechanism of Action
Target of Action
The primary target of the compound 5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide is Coagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot.
Mode of Action
It is known that it interacts with its target, coagulation factor x . The interaction of the compound with its target may lead to changes in the function of the protein, potentially influencing the coagulation cascade .
Biochemical Pathways
Given its target, it is likely that it influences the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot .
Result of Action
Given its target, it is likely that it influences the function of coagulation factor x, potentially affecting the coagulation cascade and the formation of blood clots .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Biochemical Analysis
Biochemical Properties
The compound interacts with the enzyme coagulation Factor Xa . The interaction with this enzyme is crucial for its role in inhibiting blood clotting, a biochemical reaction that prevents excessive bleeding .
Cellular Effects
5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide influences cell function by inhibiting the activity of Factor Xa, thereby affecting the blood clotting pathway . This can have significant effects on cellular processes related to hemostasis .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to Factor Xa, inhibiting its activity . This inhibition prevents the conversion of prothrombin to thrombin, a key step in the blood clotting cascade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylpyrimidine Moiety: The phenylpyrimidine component can be synthesized through a condensation reaction between a suitable aldehyde and a pyrimidine derivative.
Attachment to the Thiophene Ring: The phenylpyrimidine moiety is then attached to the thiophene ring via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anticancer properties due to its ability to interact with specific molecular targets.
Materials Science: The compound is explored for use in organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl)carboxamide: Known for its anti-inflammatory effects.
5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}ethyl)thiophene-2-carboxamide: Used in enzyme inhibition studies.
Uniqueness
5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring, a phenylpyrimidine moiety, and a carboxamide group. This structure imparts distinct electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-15-7-6-14(23-15)17(22)19-9-8-12-10-20-16(21-11-12)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPMKYNSNZODHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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